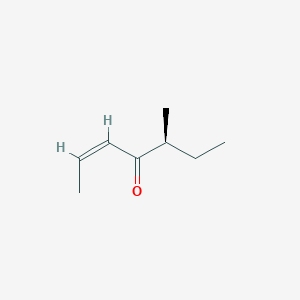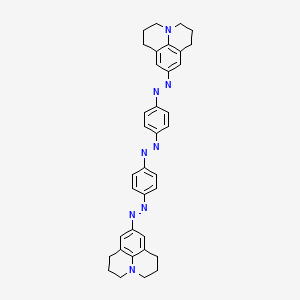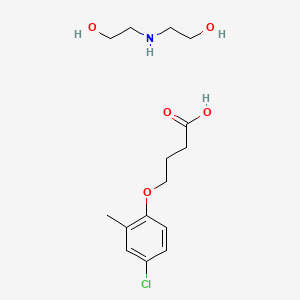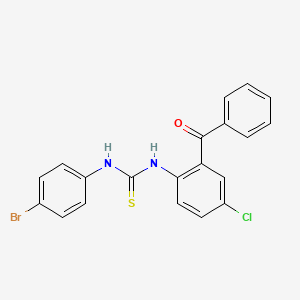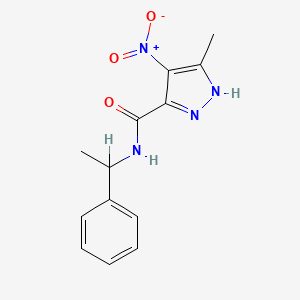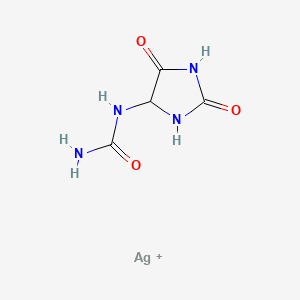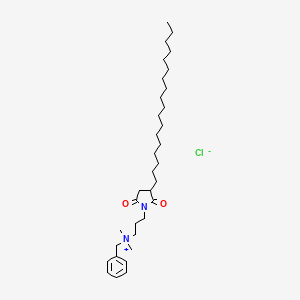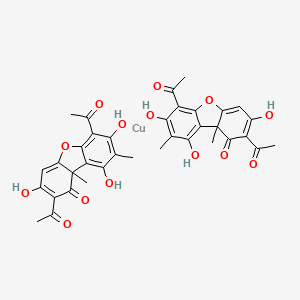
Bis(2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyl-1,3(2H,9bH)-dibenzofurandionato-O2,O3)copper
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis-(2,6-Diacetyl-7,9-dihydroxy-8,9b-dimethyl-1,3(2H,9bh)-dibenzofurandionato-o2,o3)copper: is a complex organic compound that features a copper ion coordinated with two ligands of 2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyl-1,3(2H,9bh)-dibenzofurandione
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bis-(2,6-Diacetyl-7,9-dihydroxy-8,9b-dimethyl-1,3(2H,9bh)-dibenzofurandionato-o2,o3)copper typically involves the reaction of copper salts with 2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyl-1,3(2H,9bh)-dibenzofurandione under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at room temperature to ensure the stability of the product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
Bis-(2,6-Diacetyl-7,9-dihydroxy-8,9b-dimethyl-1,3(2H,9bh)-dibenzofurandionato-o2,o3)copper can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of copper.
Reduction: Reduction reactions can convert the copper ion to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the ligands coordinated to the copper ion are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation states of copper complexes, while reduction reactions may produce lower oxidation states. Substitution reactions result in new copper complexes with different ligands.
科学研究应用
Bis-(2,6-Diacetyl-7,9-dihydroxy-8,9b-dimethyl-1,3(2H,9bh)-dibenzofurandionato-o2,o3)copper has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent, given the known biological activity of copper complexes.
Industry: It may be used in the development of new materials with specific electronic or catalytic properties.
作用机制
The mechanism of action of bis-(2,6-Diacetyl-7,9-dihydroxy-8,9b-dimethyl-1,3(2H,9bh)-dibenzofurandionato-o2,o3)copper involves the interaction of the copper ion with various molecular targets. The copper ion can participate in redox reactions, facilitating electron transfer processes. The ligands coordinated to the copper ion can also influence its reactivity and interaction with other molecules. The specific pathways involved depend on the context in which the compound is used, such as catalysis or biological activity .
相似化合物的比较
Similar Compounds
2,6-Diacetyl-7,9-dihydroxy-8,9b-dimethyldibenzo[b,d]furan-1,3(2H,9bH)-dione: This compound is structurally similar but lacks the copper ion.
Copper(II) acetylacetonate: Another copper complex with different ligands, used in similar applications.
Copper(II) sulfate: A common copper compound with different chemical properties and applications.
Uniqueness
The uniqueness of bis-(2,6-Diacetyl-7,9-dihydroxy-8,9b-dimethyl-1,3(2H,9bh)-dibenzofurandionato-o2,o3)copper lies in its specific ligand structure, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring precise control over copper’s reactivity and coordination environment .
属性
CAS 编号 |
94246-73-8 |
|---|---|
分子式 |
C36H32CuO14 |
分子量 |
752.2 g/mol |
IUPAC 名称 |
copper;2,6-diacetyl-3,7,9-trihydroxy-8,9b-dimethyldibenzofuran-1-one |
InChI |
InChI=1S/2C18H16O7.Cu/c2*1-6-14(22)12(8(3)20)16-13(15(6)23)18(4)10(25-16)5-9(21)11(7(2)19)17(18)24;/h2*5,21-23H,1-4H3; |
InChI 键 |
BTVYZMGEOXXCMC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C2C(=C1O)C3(C(=CC(=C(C3=O)C(=O)C)O)O2)C)C(=O)C)O.CC1=C(C(=C2C(=C1O)C3(C(=CC(=C(C3=O)C(=O)C)O)O2)C)C(=O)C)O.[Cu] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


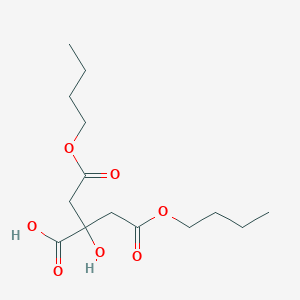
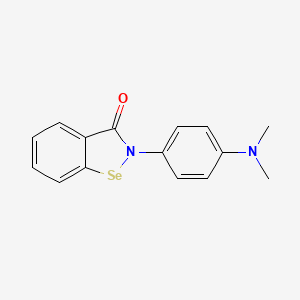

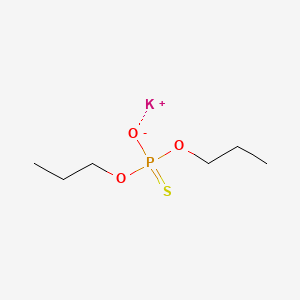

![1,1'-[[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]imino]diethylene]dipyridinium dichloride](/img/structure/B12705061.png)

